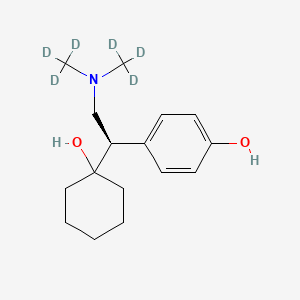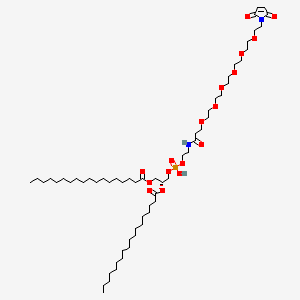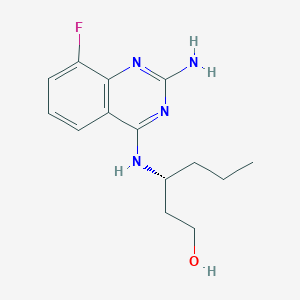![molecular formula C34H32CdN4O4-4 B11933104 cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions.
Metalation with Cadmium: The porphyrin ligand is then reacted with a cadmium salt, such as cadmium acetate or cadmium chloride, in the presence of a suitable solvent like methanol or chloroform. The reaction is typically carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous purification steps such as column chromatography and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the porphyrin ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while reduction may produce reduced porphyrin derivatives.
Wissenschaftliche Forschungsanwendungen
Cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Studied for its potential role in mimicking natural metalloproteins and enzymes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and electronic devices due to its luminescent properties
Wirkmechanismus
The mechanism of action of cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The cadmium ion can coordinate with various functional groups, leading to changes in the structure and function of the target molecules. This interaction can affect cellular processes such as signal transduction, gene expression, and enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc Porphyrin: Similar in structure but contains zinc instead of cadmium.
Iron Porphyrin (Heme): Contains iron and is a key component of hemoglobin.
Magnesium Porphyrin (Chlorophyll): Contains magnesium and is essential for photosynthesis.
Uniqueness
Its luminescent properties also make it valuable for developing sensors and imaging agents .
Eigenschaften
Molekularformel |
C34H32CdN4O4-4 |
|---|---|
Molekulargewicht |
673.1 g/mol |
IUPAC-Name |
cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid |
InChI |
InChI=1S/C34H32N4O4.Cd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q-4;/b25-13?,26-13-,27-14-,28-15?,29-14?,30-15-,31-16-,32-16?; |
InChI-Schlüssel |
MPXUUHBENXDJJI-RSPUIOJXSA-N |
Isomerische SMILES |
CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)C=C)/[N-]4)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cd] |
Kanonische SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)



![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)





![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)
